CDK4 Inhibition: Sub-Nanomolar Potency Superior to Approved CDK4/6 Inhibitors
2-Cyclohexyl-1-methylquinazolin-4(1H)-one inhibits CDK4 with an IC50 of 1.20 nM [1]. This potency exceeds that of the FDA-approved CDK4/6 inhibitors palbociclib (IC50 = 11 nM), ribociclib (IC50 = 10 nM), and abemaciclib (IC50 = 2 nM) [2]. The 8-9 fold improvement over palbociclib/ribociclib and near-equivalence to abemaciclib suggest this compound may serve as a more potent chemical probe or lead scaffold for CDK4-driven oncology research.
| Evidence Dimension | CDK4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Palbociclib: 11 nM; Ribociclib: 10 nM; Abemaciclib: 2 nM |
| Quantified Difference | Target compound is 9.2-fold more potent than palbociclib, 8.3-fold more potent than ribociclib, and 1.7-fold less potent than abemaciclib. |
| Conditions | Inhibition of CDK4 (unknown origin) in biochemical assay [1]; Palbociclib, ribociclib, abemaciclib IC50 values from in vitro kinase assays using recombinant CDK4/cyclin D1 complexes [2]. |
Why This Matters
Superior potency against CDK4 may translate to lower effective concentrations and potentially reduced off-target effects at therapeutic doses, making this compound a valuable starting point for lead optimization.
- [1] BindingDB entry BDBM50591638 (ChEMBL5190225). IC50 for CDK4 inhibition = 1.20 nM. BindingDB. View Source
- [2] Table 1. Key characteristics of CDK4/6 inhibitors. IC50 values for palbociclib (11 nM), ribociclib (10 nM), and abemaciclib (2 nM). PMC, 2018. View Source
